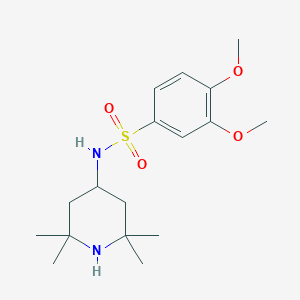
3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, also known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTS is a sulfonamide-based compound that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of carbonic anhydrases has been shown to have therapeutic potential in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which can lead to a decrease in the production of bicarbonate ions and an increase in the production of protons. 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has several advantages for use in lab experiments. It is a stable and readily available compound that can be synthesized through various methods. 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide in lab experiments. 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has a relatively low potency compared to other carbonic anhydrase inhibitors, which may limit its use in some applications. Additionally, 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide. One potential direction is the development of more potent carbonic anhydrase inhibitors based on the structure of 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide. Another direction is the investigation of the anti-inflammatory and anti-cancer properties of 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide in vivo. Additionally, the potential use of 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide as a pharmacological tool to study the role of sulfonamides in the inhibition of carbonic anhydrase enzymes could also be explored. Overall, the study of 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can be synthesized through various methods, including the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base or the reaction of 3,4-dimethoxyaniline with 2,2,6,6-tetramethylpiperidine-1-oxyl radical in the presence of a copper catalyst. The yield and purity of 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can be improved by optimizing the reaction conditions, such as the reaction temperature and time, the concentration of reagents, and the type of solvent used.
Scientific Research Applications
3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has been used as a pharmacological tool to study the role of sulfonamides in the inhibition of carbonic anhydrase enzymes. 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has also been used as a precursor for the synthesis of other sulfonamide-based compounds.
properties
Product Name |
3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
|---|---|
Molecular Formula |
C17H28N2O4S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H28N2O4S/c1-16(2)10-12(11-17(3,4)19-16)18-24(20,21)13-7-8-14(22-5)15(9-13)23-6/h7-9,12,18-19H,10-11H2,1-6H3 |
InChI Key |
QQLBFRJGUTTXGN-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



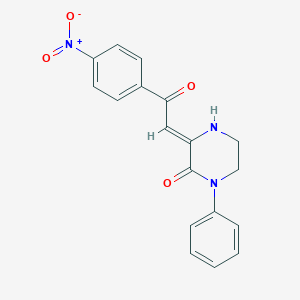


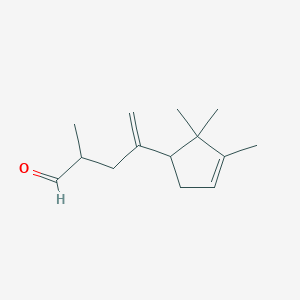
![[(5Z,8E,13Z)-1,11,21-Trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate](/img/structure/B222777.png)
![(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B222780.png)
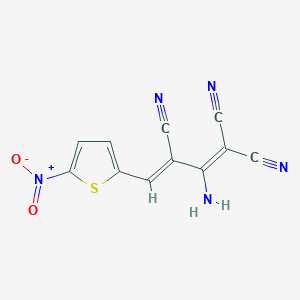




![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)
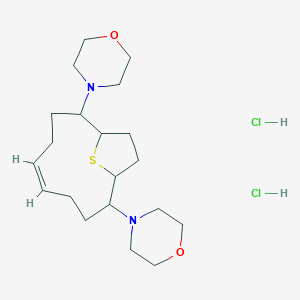
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)